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molecular formula C11H10N4O2 B8312561 Methyl 4-(3-amino-1,2,4-triazin-6-yl)benzoate

Methyl 4-(3-amino-1,2,4-triazin-6-yl)benzoate

Cat. No. B8312561
M. Wt: 230.22 g/mol
InChI Key: ZBYOCWXCUOKXDL-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

A solution of methyl 4-(3-chloro-1,2,4-triazin-6-yl)benzoate (180 mg, 0.721 mmol) and 2M of ammonia in isopropyl alcohol (5 ml, 10 mmol) was stirred at 25° C. for 3 h. The reaction was diluted with water, and the precipitate was filtered to give the desired product. LCMS: (M+H2O+H)=249.0.
Name
methyl 4-(3-chloro-1,2,4-triazin-6-yl)benzoate
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=2)=[CH:6][N:7]=1.[NH3:18].C(O)(C)C>O>[NH2:18][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=2)=[CH:6][N:7]=1

Inputs

Step One
Name
methyl 4-(3-chloro-1,2,4-triazin-6-yl)benzoate
Quantity
180 mg
Type
reactant
Smiles
ClC=1N=NC(=CN1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=CN1)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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